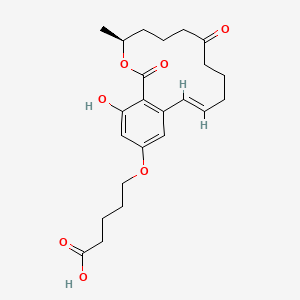

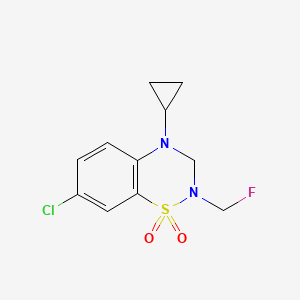

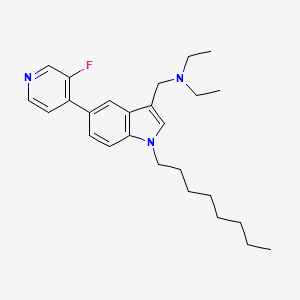

![molecular formula C39H75N10O17P3S B12382627 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioat;Azan ist ein komplexes organisches Molekül mit einer Vielzahl von funktionellen Gruppen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere Phosphoryl- und Hydroxylgruppen sowie ein langkettiges Fettsäurederivat umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst mehrere Schritte, die jeweils präzise Reaktionsbedingungen erfordern. Der erste Schritt beinhaltet typischerweise die Herstellung des Nukleotidderivats, das dann über eine Reihe von Phosphorylierungs- und Hydroxylierungsreaktionen mit dem Fettsäurederivat gekoppelt wird. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen, um die Reaktionsbedingungen präzise zu kontrollieren. Der Prozess würde Schritte wie die Reinigung durch Chromatographie und Kristallisation umfassen, um sicherzustellen, dass das Endprodukt die für die vorgesehenen Anwendungen erforderlichen Spezifikationen erfüllt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the nucleotide derivative, which is then coupled with the fatty acid derivative through a series of phosphorylation and hydroxylation reactions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Phosphorylgruppen können zu einfacheren Phosphaten reduziert werden.

Substitution: Die Aminogruppen können an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Umwandlungen effizient ablaufen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppen Ketone oder Aldehyde ergeben, während die Reduktion der Phosphorylgruppen einfachere Phosphate erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Ihr Nukleotidderivat kann in Studien zur DNA- und RNA-Synthese verwendet werden.

Industrie: Sie kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkungen ausübt, beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Das Nukleotidderivat kann mit Enzymen interagieren, die an der DNA- und RNA-Synthese beteiligt sind, während das Fettsäurederivat in Zellmembranen integriert werden kann, was ihre Fluidität und Funktion beeinflusst. Die Phosphoryl- und Hydroxylgruppen spielen eine entscheidende Rolle bei diesen Interaktionen, die Bindung und Katalyse ermöglichen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu ähnlichen Verbindungen gehören andere Nukleotidderivate und Fettsäurekonjugate, wie zum Beispiel:

Adenosintriphosphat (ATP): Ein Nukleotidderivat, das an der Energieübertragung beteiligt ist.

Phosphatidylcholin: Ein Fettsäurekonjugat, das in Zellmembranen vorkommt.

Einzigartigkeit

Was diese Verbindung auszeichnet, ist ihre Kombination aus einem Nukleotidderivat mit einer langkettigen Fettsäure, wodurch einzigartige Eigenschaften entstehen, die in verschiedenen Anwendungen genutzt werden können. Ihre Fähigkeit, sowohl mit Nukleinsäuren als auch mit Zellmembranen zu interagieren, macht sie zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung.

Eigenschaften

Molekularformel |

C39H75N10O17P3S |

|---|---|

Molekulargewicht |

1081.1 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane |

InChI |

InChI=1S/C39H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b9-8-,12-11-;;;/t28-,32+,33?,34+,38-;;;/m1.../s1 |

InChI-Schlüssel |

SWGFKEKFDABKFK-BWEBQFRTSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

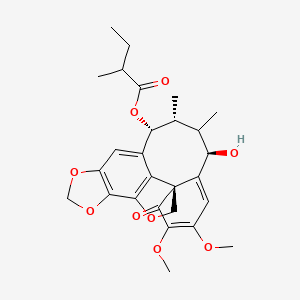

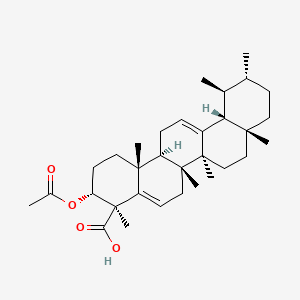

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

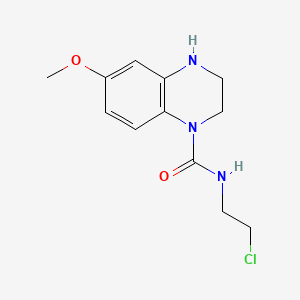

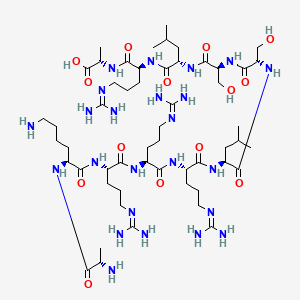

![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

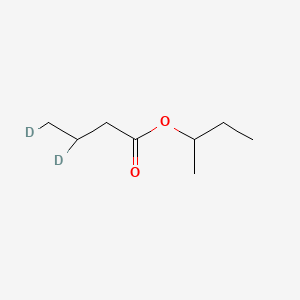

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)